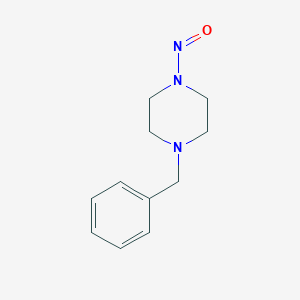

1-Benzyl-4-nitrosopiperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-nitrosopiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-12-14-8-6-13(7-9-14)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNHQMMDZKTYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193661 | |

| Record name | Piperazine, 1-benzyl-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40675-45-4 | |

| Record name | Piperazine, 1-benzyl-4-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040675454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-benzyl-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzyl-4-nitrosopiperazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 1-Benzyl-4-nitrosopiperazine. The information is presented to support research, development, and analytical activities involving this compound. All quantitative data has been summarized in clear, tabular formats for ease of comparison, and a detailed visualization of the molecular structure is provided.

Core Chemical and Physical Properties

This compound is a light tan solid organic compound.[1] Key identifying information and its primary physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 40675-45-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅N₃O | [1][2] |

| Molecular Weight | 205.26 g/mol | [1][2] |

| Appearance | Light Tan Solid | [1] |

| Melting Point | 56-58 °C | |

| Boiling Point | 148-150 °C at 2 Torr | |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | |

| Storage | Recommended at 2-8°C for long-term storage. | [2] |

Chemical Structure

The chemical structure of this compound consists of a piperazine ring substituted at the 1-position with a benzyl group and at the 4-position with a nitroso group.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process: the benzylation of piperazine to form 1-benzylpiperazine, followed by nitrosation.

Step 1: Synthesis of 1-Benzylpiperazine (Precursor)

A common method for the synthesis of 1-benzylpiperazine involves the reaction of piperazine with benzyl chloride.[4]

Caption: Workflow for the synthesis of 1-benzylpiperazine.

Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve piperazine in absolute ethanol.

-

Addition of Benzyl Chloride: To the stirred solution, add benzyl chloride dropwise at a controlled temperature (e.g., room temperature or slightly elevated).

-

Reaction: Stir the mixture for a sufficient period to allow the reaction to go to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove any solid by-products.

-

Make the filtrate alkaline by adding a solution of sodium hydroxide.

-

Extract the aqueous layer multiple times with an organic solvent such as chloroform.

-

Combine the organic extracts and dry over an anhydrous drying agent like sodium sulfate.

-

Remove the solvent under reduced pressure.

-

-

Purification: Purify the resulting crude product by vacuum distillation to obtain pure 1-benzylpiperazine.

Step 2: Nitrosation of 1-Benzylpiperazine

The final product, this compound, is formed by the nitrosation of the secondary amine group on the piperazine ring of 1-benzylpiperazine. This is typically achieved using a nitrosating agent such as sodium nitrite in an acidic medium.[5]

Caption: Workflow for the nitrosation of 1-benzylpiperazine.

Methodology:

-

Acidification: Dissolve 1-benzylpiperazine in a cooled aqueous solution of a mineral acid, such as hydrochloric acid.

-

Nitrosation: While maintaining a low temperature (typically 0-5 °C), add a solution of sodium nitrite in water dropwise to the stirred acidic solution of 1-benzylpiperazine.

-

Reaction: Continue stirring at a low temperature for a set period. Monitor the reaction for completion using TLC.

-

Work-up:

-

Carefully neutralize the reaction mixture.

-

Extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis of this compound. A purity of 96.07% by HPLC has been reported for this compound.[2]

Proposed HPLC Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A mixture of acetonitrile and water or a suitable buffer (e.g., phosphate buffer). A gradient elution may be necessary for complex samples. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (to be determined by UV scan) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Proposed GC-MS Conditions:

| Parameter | Condition |

| GC Column | A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. |

| MS Interface Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the range of δ 7.2-7.4 ppm corresponding to the protons of the benzyl group.

-

Benzyl CH₂ Protons: A singlet or a multiplet around δ 3.5-4.5 ppm.

-

Piperazine Ring Protons: Multiple signals in the range of δ 2.5-4.0 ppm, showing complex splitting patterns due to the restricted rotation around the N-N bond of the nitroso group and the chair conformation of the piperazine ring.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm).

-

Benzyl CH₂ Carbon: A signal around δ 60-70 ppm.

-

Piperazine Ring Carbons: Signals in the range of δ 40-60 ppm.

This guide provides a foundational understanding of the chemical properties, structure, and potential experimental methodologies for this compound. Researchers are encouraged to use this information as a starting point and to perform appropriate validation for any developed methods.

References

An In-depth Technical Guide to 1-Benzyl-4-nitrosopiperazine (CAS 40675-45-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental considerations, and toxicological profile of 1-Benzyl-4-nitrosopiperazine. Given its classification as an N-nitrosamine, this document emphasizes the compound's relevance as a potential genotoxic impurity in pharmaceutical products, a critical consideration for drug development and safety assessment.

Physicochemical Data

This compound is a derivative of piperazine characterized by a benzyl group at one nitrogen and a nitroso group at the other. Its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 40675-45-4 | [1][2] |

| Molecular Formula | C₁₁H₁₅N₃O | [1][2] |

| Molecular Weight | 205.26 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 1-Nitroso-4-(phenylmethyl)piperazine | [1][2] |

| Physical Form | Light Tan Solid / Light Yellow Oil | [1] |

| Melting Point | 56-58 °C | [1] |

| Boiling Point | 148-150 °C (at 2 Torr) | [1] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [1] |

| Storage Conditions | Store at refrigerator (2-8°C) for long-term storage; -20°C Freezer | [1][2] |

| Purity (Typical) | ≥96% (by HPLC) | [2] |

Hazard and Safety Information

As a member of the N-nitroso compound class, this compound is treated as a substance of significant toxicological concern. N-nitrosamines are known to be potent mutagens and are classified as probable human carcinogens.

-

Hazard Classification : According to notifications to the European Chemicals Agency (ECHA), this substance is suspected of causing cancer.

-

General N-Nitrosamine Toxicity : Many N-nitroso compounds are genotoxic carcinogens after metabolic activation.[3] Their study is critical in the context of drug impurities, where strict limits are enforced for patient safety.[4]

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for this compound are not widely published. However, its synthesis and analysis can be reliably inferred from established methods for its precursor (1-Benzylpiperazine) and related N-nitrosamines.

The synthesis of this compound is achieved through the nitrosation of its secondary amine precursor, 1-Benzylpiperazine (BZP). This reaction is a standard method for creating N-nitroso compounds.

Reaction Principle: The reaction involves treating 1-Benzylpiperazine with a nitrosating agent, typically sodium nitrite (NaNO₂), under acidic conditions (e.g., using hydrochloric acid). The nitrous acid (HNO₂) formed in situ reacts with the secondary amine of the piperazine ring to form the N-nitroso derivative.

Illustrative Methodology:

-

Step 1: Dissolution and Cooling: 1-Benzylpiperazine is dissolved in an appropriate acidic solution (e.g., 6N HCl) and cooled to a low temperature (typically 0 to -10 °C) in an ice-salt bath to control the reaction rate and prevent decomposition of nitrous acid.[5][6]

-

Step 2: Addition of Nitrosating Agent: A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred BZP solution.[5] The temperature is carefully maintained below 0 °C throughout the addition.

-

Step 3: Reaction and Quenching: The mixture is stirred for a defined period at low temperature. The reaction is then quenched, and the pH is carefully adjusted to be alkaline (e.g., pH 10) using a base like sodium hydroxide (NaOH) to neutralize the acid and prepare for extraction.[5]

-

Step 4: Extraction and Purification: The aqueous mixture is extracted multiple times with an organic solvent such as chloroform or dichloromethane.[5] The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.[5]

The analysis of N-nitrosamine impurities in pharmaceutical products requires highly sensitive and specific methods. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.

Principle: The method separates the target analyte from the sample matrix using High-Performance Liquid Chromatography (HPLC). The analyte is then ionized and detected by a tandem mass spectrometer, which provides both high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).

Illustrative Methodology:

-

Sample Preparation: A defined amount of the sample matrix (e.g., drug product) is dissolved in a suitable solvent. For complex matrices, a sample cleanup step like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) may be required to remove interfering substances. [7][8]* Chromatographic Separation:

-

HPLC System: A standard HPLC or UHPLC system.

-

Column: A reversed-phase C18 column is commonly used. [9] * Mobile Phase: A gradient elution using water and acetonitrile, both typically containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency. [9] * Flow Rate: A typical flow rate is around 0.4 mL/min. [9]* Mass Spectrometric Detection:

-

Ionization: Electrospray Ionization (ESI) in positive mode is effective for nitrosamines.

-

Detection: A triple quadrupole mass spectrometer operating in MRM mode. Specific precursor-to-product ion transitions are monitored for the analyte and a deuterated internal standard (e.g., N-nitrosopiperazine-d8) for accurate quantification. [7]The specific mass transitions would need to be optimized for this compound.

-

Metabolic Activation and Genotoxicity Pathway

This compound is not a therapeutic agent and thus does not have a "signaling pathway" in the traditional sense. Its biological significance lies in its potential toxicity. Like other N-nitrosamines, it is believed to require metabolic activation to exert its genotoxic effects. This pathway is of paramount importance to drug safety professionals.

The metabolic activation of its precursor, BZP, primarily involves cytochrome P450 (CYP) enzymes. [10]The main pathways are hydroxylation of the aromatic ring and N-dealkylation. [10][11]For N-nitrosamines, the critical activation step is α-hydroxylation, catalyzed by CYP enzymes.

Mechanism of Genotoxicity:

-

Metabolic Activation: The process is initiated in the liver by CYP enzymes (e.g., CYP2D6, CYP1A2, CYP3A4), which hydroxylate the carbon atom alpha to the nitroso group. [3][10]2. Formation of Unstable Intermediate: This α-hydroxylation creates an unstable intermediate.

-

Spontaneous Decomposition: The intermediate spontaneously decomposes, leading to the formation of a highly reactive electrophile, a diazonium ion.

-

DNA Adduct Formation: This electrophilic diazonium ion can then attack nucleophilic sites on DNA bases (primarily guanine), forming DNA adducts.

-

Genotoxicity and Carcinogenesis: These DNA adducts, if not repaired by cellular mechanisms, can lead to mutations during DNA replication, causing genotoxicity and potentially initiating cancer.

Caption: Proposed pathway for the metabolic activation and genotoxicity of N-nitrosamines.

References

- 1. This compound | 40675-45-4 [chemicalbook.com]

- 2. clearsynth.com [clearsynth.com]

- 3. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. toxys.com [toxys.com]

- 5. researchgate.net [researchgate.net]

- 6. US2907767A - N-nitrosopiperazine - Google Patents [patents.google.com]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of 1-Benzyl-4-nitrosopiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Benzyl-4-nitrosopiperazine, a compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway from commercially available starting materials and outlines the expected analytical characterization of the final product.

Synthesis Workflow

The synthesis of this compound is a two-step process commencing with the synthesis of the precursor, 1-benzylpiperazine, followed by its nitrosation.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Benzylpiperazine

This procedure is adapted from a well-established method for the mono-benzylation of piperazine.

Materials:

-

Piperazine hexahydrate

-

Piperazine dihydrochloride monohydrate

-

Benzyl chloride

-

Absolute ethanol

-

5N Sodium hydroxide solution

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 24.3 g (0.125 mole) of piperazine hexahydrate in 50 mL of absolute ethanol is prepared in a 250-mL Erlenmeyer flask and warmed to 65°C.

-

To this solution, 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate is added and dissolved with swirling.

-

With continued warming at 65°C, 15.8 g (14.3 mL, 0.125 mole) of recently distilled benzyl chloride is added over 5 minutes with vigorous stirring.

-

The reaction mixture is stirred for an additional 25 minutes at 65°C, during which a white precipitate of piperazine dihydrochloride monohydrate forms.

-

The mixture is then cooled in an ice bath for 30 minutes.

-

The precipitate is collected by suction filtration, washed with three 10-mL portions of ice-cold absolute ethanol, and dried.

-

The combined filtrate and washings are cooled in an ice bath and treated with 25 mL of absolute ethanol saturated with dry hydrogen chloride at 0°C.

-

The precipitated 1-benzylpiperazine dihydrochloride is collected by filtration, washed with dry benzene, and dried.

-

The salt is dissolved in 50 mL of water and made alkaline (pH > 12) with approximately 60 mL of 5N sodium hydroxide.

-

The aqueous solution is extracted twelve times with 20-mL portions of chloroform.

-

The combined chloroform extracts are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting pale-brown oil is distilled in vacuo to yield pure 1-benzylpiperazine.

Step 2: Synthesis of this compound

This protocol is based on general procedures for the N-nitrosation of secondary amines.

Materials:

-

1-Benzylpiperazine

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Deionized water

-

Sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 1-benzylpiperazine (10 mmol) in 20 mL of deionized water and 5 mL of concentrated hydrochloric acid is prepared in a round-bottom flask.

-

The flask is cooled in an ice-salt bath to maintain a temperature of 0-5°C.

-

A solution of sodium nitrite (12 mmol) in 10 mL of deionized water is added dropwise to the stirred 1-benzylpiperazine solution over 30 minutes, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0-5°C.

-

The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Data

While specific experimental data for this compound is not widely available in the cited literature, the following table summarizes its known properties and expected characterization data based on analysis of analogous compounds.

| Property | Data / Expected Value |

| Molecular Formula | C₁₁H₁₅N₃O[1] |

| Molecular Weight | 205.26 g/mol [1] |

| Appearance | Expected to be a pale yellow oil or low-melting solid. |

| Melting Point | Not reported in the literature. |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| ¹H NMR (Expected) | δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 3.5-3.8 (m, 4H, piperazine-H), 3.5 (s, 2H, -CH₂-Ph), 2.5-2.8 (m, 4H, piperazine-H). The signals for the piperazine protons are expected to be broadened due to restricted rotation around the N-N bond. |

| ¹³C NMR (Expected) | δ (ppm): 137-138 (Ar-C), 128-130 (Ar-CH), 127-128 (Ar-CH), 62-63 (-CH₂-Ph), 45-55 (piperazine-CH₂). |

| FTIR (Expected) | ν (cm⁻¹): 3050-3100 (Ar C-H), 2800-3000 (Aliphatic C-H), 1450-1490 (N-N=O stretch), 1000-1300 (C-N stretch). |

| Mass Spec (Expected) | ESI-MS: m/z 206.1288 [M+H]⁺. |

Disclaimer: The NMR, FTIR, and Mass Spectrometry data are predicted values based on the analysis of structurally similar compounds and have not been experimentally confirmed in the reviewed literature. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

References

An In-depth Technical Guide to 1-Nitroso-4-(phenylmethyl)piperazine

This technical guide provides a comprehensive overview of 1-Nitroso-4-(phenylmethyl)piperazine, also known as 1-Nitroso-4-benzylpiperazine, tailored for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, synthesis and analytical methodologies, and its biological significance, particularly focusing on its toxicological profile as a nitrosamine derivative.

Chemical Identity

IUPAC Name: 1-Nitroso-4-(phenylmethyl)piperazine

Synonyms:

-

1-Nitroso-4-benzylpiperazine

-

N-Nitroso-N'-benzylpiperazine

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for 1-Nitroso-4-(phenylmethyl)piperazine and its parent compound, 1-benzylpiperazine. Direct experimental data for the nitroso-derivative is limited; therefore, some values are based on closely related compounds and are indicated as such.

| Property | 1-Nitroso-4-(phenylmethyl)piperazine | 1-Benzylpiperazine |

| Molecular Formula | C₁₁H₁₅N₃O | C₁₁H₁₆N₂ |

| Molecular Weight | 205.26 g/mol | 176.26 g/mol [1] |

| CAS Number | Not available | 2759-28-6[1] |

| Melting Point | Not available | 17-20 °C[2] |

| Boiling Point | Not available | 143-146 °C at 12 mmHg[2] |

| pKa | Not available | 9.25 ± 0.10 (Predicted)[2] |

| Solubility | Estimated to be moderately soluble in water and more soluble in organic solvents like ethanol and acetone.[3] | Insoluble in water; soluble in acetone, chloroform, and methanol.[4] |

| LD50 | Not available (classified as a potential carcinogen) | Not available |

Experimental Protocols

Synthesis of 1-Nitroso-4-(phenylmethyl)piperazine

The synthesis of 1-Nitroso-4-(phenylmethyl)piperazine can be achieved in a two-step process: first, the synthesis of the precursor 1-benzylpiperazine, followed by its nitrosation.

Step 1: Synthesis of 1-Benzylpiperazine

This protocol is adapted from a known organic synthesis procedure.[5]

-

Preparation of the Reaction Mixture: In a 250-mL Erlenmeyer flask, dissolve 24.3 g (0.125 mole) of piperazine hexahydrate in 50 mL of absolute ethanol. Warm the solution to 65°C in a water bath.

-

Addition of Piperazine Dihydrochloride: While maintaining the temperature at 65°C, add 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate to the solution and swirl until it dissolves.

-

Addition of Benzyl Chloride: With vigorous stirring, add 15.8 g (14.3 mL, 0.125 mole) of recently distilled benzyl chloride to the reaction mixture over a period of 5 minutes. The formation of a white precipitate will be observed.

-

Reaction Completion and Isolation of Precursor Salt: Continue stirring the mixture at 65°C for an additional 25 minutes. Afterward, cool the solution in an ice bath for approximately 30 minutes without stirring.

-

Filtration and Washing: Collect the crystalline piperazine dihydrochloride monohydrate by suction filtration. Wash the crystals with three 10-mL portions of ice-cold absolute ethanol and allow them to dry.

-

Isolation of 1-Benzylpiperazine Dihydrochloride: Cool the combined filtrate and washings in an ice bath. Add 25 mL of absolute ethanol saturated with dry hydrogen chloride at 0°C. After thorough mixing, cool the solution for 10-15 minutes in the ice bath to precipitate 1-benzylpiperazine dihydrochloride.

-

Final Product Isolation: Collect the precipitated 1-benzylpiperazine dihydrochloride by suction filtration, wash with dry benzene, and dry the product.

-

Liberation of the Free Base: Dissolve the dihydrochloride salt in approximately 50 mL of water and make the solution alkaline (pH > 12) with 5N sodium hydroxide. Extract the aqueous solution with chloroform (12 x 20 mL portions). Dry the combined organic extracts over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting pale-brown oil is 1-benzylpiperazine.

Step 2: Nitrosation of 1-Benzylpiperazine

This is a general procedure for the nitrosation of secondary amines and should be performed with appropriate safety precautions due to the carcinogenic nature of nitrosamines.

-

Dissolution of the Amine: Dissolve the synthesized 1-benzylpiperazine in an aqueous acidic solution (e.g., hydrochloric acid) and cool the solution to 0-5°C in an ice-salt bath.

-

Preparation of Nitrosating Agent: Prepare a solution of sodium nitrite in water.

-

Nitrosation Reaction: Slowly add the sodium nitrite solution dropwise to the stirred, cooled solution of 1-benzylpiperazine hydrochloride. Maintain the temperature below 5°C throughout the addition.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once the reaction is complete, neutralize the mixture carefully with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product into an organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude 1-Nitroso-4-(phenylmethyl)piperazine. Further purification can be achieved by chromatography if necessary.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the qualitative and quantitative analysis of 1-Nitroso-4-(phenylmethyl)piperazine.[6][7][8]

-

Sample Preparation: Dissolve the sample in a suitable solvent such as methanol.

-

GC Column: A non-polar capillary column, such as a 5% phenyl/95% methyl silicone column, is appropriate.

-

Oven Program: A temperature gradient can be used, for example, starting at 150°C, holding for 1 minute, then ramping to 290°C.

-

Carrier Gas: Helium is a common carrier gas.

-

MS Detector: The mass spectrometer can be operated in electron ionization (EI) mode. The mass spectrum of the parent compound, benzylpiperazine, shows characteristic fragments at m/z 91 (base peak), 134, and 176.[8] The nitroso derivative would be expected to show a molecular ion peak corresponding to its molecular weight and a fragmentation pattern influenced by the nitroso group.

Biological Activity and Signaling Pathways

The primary biological significance of 1-Nitroso-4-(phenylmethyl)piperazine is its potential carcinogenicity, a characteristic shared by many N-nitroso compounds. These compounds are generally not directly genotoxic but require metabolic activation to exert their carcinogenic effects.[9][10] The parent compound, 1-benzylpiperazine (BZP), is a known central nervous system stimulant that acts on dopaminergic and serotonergic systems.[1][10] However, the addition of the nitroso group drastically alters its biological activity towards that of a potential pro-carcinogen.

The metabolic activation of N-nitrosamines is a critical pathway leading to their carcinogenicity. This process is primarily mediated by cytochrome P450 enzymes in the liver.[9][10]

References

- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. ikm.org.my [ikm.org.my]

- 7. researchgate.net [researchgate.net]

- 8. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 9. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Benzyl-4-nitrosopiperazine: An Inquiry into its Research Potential

A notable gap in current scientific literature surrounds the specific biological activities and research applications of 1-Benzyl-4-nitrosopiperazine. Despite its availability as a research chemical, dedicated studies elucidating its pharmacological profile are conspicuously absent. This technical guide addresses this knowledge void by exploring the potential research avenues for this compound, drawing insights from the well-documented activities of its structural components: the benzylpiperazine scaffold and the N-nitroso group.

While direct experimental data for this compound is not publicly available, its chemical structure suggests several plausible hypotheses for its biological function. The benzylpiperazine moiety is a common pharmacophore found in a wide range of biologically active compounds, and the N-nitroso group is a known modulator of nitric oxide signaling, albeit with associated toxicological concerns. This guide will, therefore, extrapolate from related compounds to propose potential research applications, accompanied by hypothetical experimental protocols and pathway diagrams to stimulate future investigation into this understudied molecule.

Physicochemical Properties

A summary of the basic chemical information for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 40675-45-4 | [1][2] |

| Molecular Formula | C₁₁H₁₅N₃O | [1] |

| Molecular Weight | 205.26 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Nitroso-4-(phenylmethyl)piperazine | [1] |

| Purity (by HPLC) | ≥96.07% (example from a commercial supplier) | [1] |

| Storage Conditions | Refrigerator (2-8°C) for long-term storage | [1] |

Potential Research Applications and Hypothesized Mechanisms

Based on the activities of related compounds, this compound could be investigated for the following applications:

Anticancer Agent

The piperazine ring is a key structural feature in numerous anticancer drugs.[3] Various arylpiperazine derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, including lung, cervical, breast, and gastric carcinomas.[4] The proposed anticancer activity could stem from the induction of apoptosis and cell cycle arrest.[3][5]

Hypothesized Signaling Pathway: Induction of Apoptosis

This compound may induce apoptosis through modulation of key signaling pathways, such as the PI3K/AKT pathway, which is crucial for cancer cell survival and proliferation.[3]

Caption: Hypothesized inhibition of the PI3K/AKT pathway by this compound, leading to apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be employed to assess the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Neuroprotective Agent

Several piperazine derivatives have shown promise as therapeutic agents for neurological disorders, including Alzheimer's disease.[6] Their mechanisms of action can involve the modulation of various receptors and signaling pathways in the central nervous system. Benzylpiperazine itself has been shown to have complex effects on monoamine neurotransmitters.[7]

Hypothesized Experimental Workflow: Evaluation of Neuroprotective Effects

A potential workflow to investigate the neuroprotective properties of this compound could involve an in vitro model of neurotoxicity.

Caption: Workflow for assessing the neuroprotective potential of this compound in vitro.

Experimental Protocol: SH-SY5Y Neuroblastoma Cell Viability Assay

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells in appropriate media.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptides, to model Parkinson's or Alzheimer's disease, respectively.

-

Co-treatment: Concurrently treat the cells with various concentrations of this compound.

-

Viability Assessment: After 24-48 hours, assess cell viability using the MTT assay as described previously.

-

Biomarker Analysis: Measure markers of apoptosis (e.g., caspase-3 activity) and oxidative stress (e.g., reactive oxygen species levels) to elucidate the mechanism of protection.

Cardiovascular Agent

The N-nitroso group suggests that this compound could act as a nitric oxide (NO) donor. NO is a critical signaling molecule in the cardiovascular system, involved in processes such as vasodilation.[8] However, it is important to note that N-nitrosamines are also a class of compounds with known carcinogenic potential, which would be a significant consideration in any therapeutic development.[9][10] Benzylpiperazine itself has been reported to have cardiovascular implications, primarily sympathomimetic effects.[7]

Hypothesized Mechanism: Nitric Oxide Release

This compound could potentially undergo enzymatic or non-enzymatic decomposition to release nitric oxide.

Caption: Proposed pathway for the release of nitric oxide from this compound.

Experimental Protocol: Griess Assay for Nitrite Detection

The Griess assay can be used to indirectly measure NO release by quantifying its stable breakdown product, nitrite, in a cell-free or cell-based system.

-

Sample Preparation: Prepare solutions of this compound at various concentrations in a suitable buffer. For cell-based assays, incubate the compound with endothelial cells (e.g., HUVECs).

-

Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Mix the sample supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Future Directions and Considerations

The potential research applications outlined above are speculative and require rigorous experimental validation. A critical first step would be a comprehensive toxicological evaluation of this compound, particularly concerning its potential carcinogenicity as an N-nitrosamine. Structure-activity relationship (SAR) studies, synthesizing and testing analogs with modifications to the benzyl and piperazine moieties, would be invaluable in identifying compounds with improved potency and reduced toxicity.[11][12]

References

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | 40675-45-4 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pharmaexcipients.com [pharmaexcipients.com]

1-Benzyl-4-nitrosopiperazine: A Comprehensive Technical Guide for the Pharmaceutical Industry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of N-nitrosamine impurities in pharmaceutical products has become a critical concern for regulatory bodies and manufacturers worldwide. These compounds, often classified as probable human carcinogens, can form at trace levels during the synthesis of active pharmaceutical ingredients (APIs) or within the final drug product during its shelf life. This technical guide provides an in-depth analysis of 1-benzyl-4-nitrosopiperazine, a potential nitrosamine impurity arising from drug substances or intermediates containing the 1-benzylpiperazine moiety.

This document outlines the potential formation pathways of this compound, provides a framework for its toxicological risk assessment using a read-across approach from structurally related nitrosamines, and details recommended analytical procedures for its detection and quantification at trace levels. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively control and mitigate the risks associated with this potential impurity.

Introduction to this compound

This compound is an N-nitrosamine compound with the chemical formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol [1]. Its structure features a nitroso group attached to one of the nitrogen atoms of the piperazine ring, with a benzyl group on the other nitrogen. The presence of the 1-benzylpiperazine structural motif in certain APIs or their synthetic precursors raises the potential for the formation of this nitrosamine impurity.

Chemical Structure:

Formation Pathways

The formation of this compound, like other N-nitrosamines, occurs through the reaction of a secondary or tertiary amine with a nitrosating agent. The primary amine precursor for this impurity is 1-benzylpiperazine.

Key Reactants:

-

Amine Precursor: 1-Benzylpiperazine, a secondary amine, is the direct precursor. It can be present as a starting material, an intermediate, or an impurity in the API synthesis[2]. Impurities from the synthesis of 1-benzylpiperazine, such as unreacted piperazine or N,N'-dibenzylpiperazine, could also potentially contribute to the formation of other nitrosamines.

-

Nitrosating Agents: Nitrous acid (HNO₂), which is formed from nitrite salts (e.g., sodium nitrite) under acidic conditions, is the most common nitrosating agent[3]. Other sources of nitrosating agents can include nitrogen oxides (NOx) present in the manufacturing environment.

Reaction Conditions:

The nitrosation of secondary amines is typically favored under acidic conditions (pH 3-6), where the concentration of the active nitrosating species is maximized[4]. However, the reaction can also be catalyzed by other factors present in the drug product formulation, such as formaldehyde[5]. The presence of trace amounts of nitrites in excipients is a significant risk factor for nitrosamine formation in the final drug product during manufacturing and storage[6][7][8][9][10].

dot

Caption: Formation pathway of this compound.

Toxicological Risk Assessment

Due to the lack of specific carcinogenicity data for this compound, a read-across approach is necessary to estimate its carcinogenic potency and establish an acceptable intake (AI) limit. This approach involves using toxicological data from structurally similar compounds.

Read-Across Approach

The European Medicines Agency (EMA) has established a Carcinogenic Potency Categorisation Approach (CPCA) for N-nitrosamines, which assigns them to one of five potency categories based on structural features[11][12][13]. The potency score is calculated based on α-hydrogen scores and the presence of activating or deactivating features.

For this compound, a read-across to N-nitrosodibenzylamine is a scientifically sound approach due to the presence of the N-nitroso-benzylamine structural alert in both molecules.

Carcinogenic Potency Data of Surrogates

| Compound | TD₅₀ (mg/kg/day) | Species | Potency Category (CPCA) |

| N-Nitrosodibenzylamine | 3.5 | Rat | 3 |

| N-Nitrosopiperidine | 0.499 - 1.2 | Rat | 3 |

| 1-Methyl-4-nitrosopiperazine | 0.140 (single dose study) | Rat | 2 |

Note: TD₅₀ is the dose that causes tumors in 50% of the animals[14][15][16][17][18].

Based on the CPCA framework, N-nitrosamines with a benzylic α-carbon are generally considered to have moderate carcinogenic potency. N-nitrosodibenzylamine is placed in Potency Category 3, which corresponds to an Acceptable Intake (AI) of 400 ng/day[19][20]. A similar categorization would be appropriate for this compound.

dot

Caption: Read-across toxicological assessment workflow.

Analytical Methodologies

Sensitive and specific analytical methods are required to detect and quantify this compound at trace levels in pharmaceutical matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the most suitable techniques.

Sample Preparation

A robust sample preparation procedure is crucial to ensure accurate and reproducible results. The choice of extraction solvent and technique will depend on the drug product matrix.

General Protocol:

-

Sample Weighing: Accurately weigh a representative amount of the drug substance or crushed tablets.

-

Extraction: Extract the sample with a suitable solvent, such as methanol or a mixture of methanol and water. Sonication or mechanical shaking can be used to improve extraction efficiency.

-

Centrifugation/Filtration: Centrifuge the sample to pelletize excipients and filter the supernatant through a 0.22 µm filter to remove particulate matter.

-

Internal Standard: Spike the sample with an appropriate isotopically labeled internal standard (e.g., this compound-d7) to correct for matrix effects and variations in instrument response.

dot

Caption: General sample preparation workflow.

LC-MS/MS Method

LC-MS/MS is a highly sensitive and selective technique for the analysis of non-volatile nitrosamines.

Experimental Protocol:

| Parameter | Recommended Conditions |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |

| Gradient | A suitable gradient to separate the analyte from matrix components |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) positive mode |

| MRM Transitions | Precursor ion (m/z 206.1) to product ions (e.g., m/z 91.1, m/z 176.1) |

GC-MS/MS Method

GC-MS/MS is suitable for the analysis of thermally stable and volatile nitrosamines.

Experimental Protocol:

| Parameter | Recommended Conditions |

| GC System | Gas chromatograph with a suitable injector |

| Column | Mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Oven Program | A temperature gradient to ensure good separation |

| Injection Mode | Splitless |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electron Ionization (EI) |

| MRM Transitions | Precursor ion (m/z 205) to product ions (e.g., m/z 91, m/z 175) |

Control Strategies

A comprehensive control strategy should be implemented to mitigate the risk of this compound contamination.

-

Raw Material Control:

-

Source 1-benzylpiperazine from qualified suppliers with stringent controls on impurities.

-

Test incoming lots of critical raw materials and excipients for nitrite content.

-

-

Process Optimization:

-

Avoid reaction conditions that favor nitrosation (e.g., strongly acidic pH, high temperatures) where possible.

-

Consider the use of nitrosamine scavengers, such as ascorbic acid, in the formulation.

-

-

Finished Product Testing:

-

Perform risk-based testing of finished drug product batches for the presence of this compound.

-

-

Stability Studies:

-

Monitor the levels of this compound during stability studies to assess the potential for its formation over the product's shelf life.

-

Conclusion

This compound is a potential nitrosamine impurity that requires careful consideration in the development and manufacturing of pharmaceuticals containing the 1-benzylpiperazine moiety. A proactive approach, incorporating a thorough understanding of its formation pathways, a scientifically justified toxicological risk assessment, and the implementation of sensitive analytical methods and robust control strategies, is essential to ensure patient safety and regulatory compliance. This technical guide provides a framework for the pharmaceutical industry to address the challenges posed by this potential impurity.

References

- 1. clearsynth.com [clearsynth.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aifa.gov.it [aifa.gov.it]

- 5. Trace Aldehydes in Solid Oral Dosage Forms as Catalysts for Nitrosating Secondary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ipec-europe.org [ipec-europe.org]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. ipec-europe.org [ipec-europe.org]

- 9. ipec-federation.org [ipec-federation.org]

- 10. Nitrosamine Contamination in Pharmaceutical Excipients: Risks & Prevention | Lactalis Ingredients Pharma [pharma.lactalisingredients.com]

- 11. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 12. 🤷♂️ FAQ: How do I calculate the CPCA of my Nitrosamine Impurity? - Nitrosamines FAQs - Nitrosamines Exchange [nitrosamines.usp.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. N-nitrosopiperidine: Carcinogenic Potency Database [files.toxplanet.com]

- 17. files.toxplanet.com [files.toxplanet.com]

- 18. files.toxplanet.com [files.toxplanet.com]

- 19. toxicology.org [toxicology.org]

- 20. EMA - Appendix 1 - Update - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

An In-depth Technical Guide on the Formation Mechanism of 1-Benzyl-4-nitrosopiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of 1-Benzyl-4-nitrosopiperazine, a compound of interest in pharmaceutical research and development due to its structural relation to various biologically active molecules. This document details the primary synthesis pathway, reaction mechanism, experimental protocols, and potential side reactions.

Introduction

This compound belongs to the N-nitrosamine class of compounds. The core structure consists of a piperazine ring N-substituted with a benzyl group and a nitroso group. The formation of such N-nitrosamines is a significant area of study, particularly in the context of drug substance stability and impurity profiling, as N-nitrosamines are often classified as potential genotoxic impurities. Understanding the mechanism of its formation is crucial for controlling its presence in pharmaceutical products and for its potential use as a synthetic intermediate.

Primary Formation Pathway: N-Nitrosation of 1-Benzylpiperazine

The principal method for the synthesis of this compound is the N-nitrosation of its secondary amine precursor, 1-Benzylpiperazine. This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the piperazine ring that is not substituted with the benzyl group.

The overall reaction can be represented as follows:

Caption: General overview of the N-nitrosation of 1-Benzylpiperazine.

Reaction Mechanism

The N-nitrosation of secondary amines like 1-benzylpiperazine in an acidic medium typically proceeds through the formation of a nitrosonium ion (NO⁺) from a nitrite source, such as sodium nitrite (NaNO₂). The mechanism involves the following key steps:

-

Formation of Nitrous Acid: In the presence of a strong acid (e.g., HCl), sodium nitrite is protonated to form nitrous acid (HNO₂).

-

Formation of the Nitrosonium Ion: Nitrous acid is further protonated and subsequently loses a molecule of water to generate the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of 1-benzylpiperazine acts as a nucleophile, attacking the electrophilic nitrosonium ion.

-

Deprotonation: A final deprotonation step yields the stable N-nitrosamine, this compound.

Caption: Stepwise mechanism of this compound formation.

Experimental Protocols

Synthesis of the Precursor: 1-Benzylpiperazine

A common method for the synthesis of 1-benzylpiperazine involves the reaction of piperazine with benzyl chloride.[1]

Materials:

-

Piperazine hexahydrate

-

Piperazine dihydrochloride monohydrate

-

Absolute ethanol

-

Benzyl chloride

-

5N Sodium hydroxide

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

A solution of piperazine hexahydrate (0.125 mole) in absolute ethanol (50 ml) is warmed to 65°C.

-

Piperazine dihydrochloride monohydrate (0.125 mole) is dissolved in the warm solution with swirling.

-

Recently distilled benzyl chloride (0.125 mole) is added over 5 minutes with vigorous stirring while maintaining the temperature at 65°C.

-

The reaction mixture is stirred for an additional 25 minutes at 65°C, then cooled in an ice bath for 30 minutes.

-

The precipitated piperazine dihydrochloride monohydrate is collected by suction filtration and washed with ice-cold absolute ethanol.

-

The combined filtrate and washings are cooled in an ice bath and treated with absolute ethanol saturated with dry hydrogen chloride.

-

The precipitated 1-benzylpiperazine dihydrochloride is collected by filtration, washed with dry benzene, and dried. The yield is typically 93-95%.[1]

-

The dihydrochloride salt is dissolved in water and made alkaline (pH > 12) with 5N sodium hydroxide.

-

The aqueous solution is extracted multiple times with chloroform.

-

The combined chloroform extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting oil is distilled under reduced pressure to yield pure 1-benzylpiperazine (b.p. 122–124°C/2.5 mm).[1]

Synthesis of this compound

Materials:

-

1-Benzylpiperazine

-

6N Hydrochloric acid

-

Sodium nitrite

-

Deionized water

-

Sodium hydroxide

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

1-Benzylpiperazine (10 mmol) is dissolved in 6N HCl (6 mL) and the solution is cooled to -10°C in an ice-salt bath.

-

A solution of sodium nitrite (10 mmol) in deionized water (12 mL) is added dropwise over 1 hour, ensuring the temperature is maintained below 0°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 15 minutes at the same temperature.

-

The pH of the solution is carefully adjusted to 10 with a sodium hydroxide solution while keeping the temperature below 0°C.

-

The aqueous mixture is extracted with chloroform.

-

The combined organic extracts are dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel.

Quantitative Data

Quantitative data for the synthesis of this compound is limited in the public domain. However, data for the precursor and related compounds can provide valuable insights.

| Compound | Property | Value | Reference |

| 1-Benzylpiperazine | Boiling Point | 122–124°C / 2.5 mmHg | [1] |

| Yield (as dihydrochloride) | 93-95% | [1] | |

| This compound | Molecular Formula | C₁₁H₁₅N₃O | [3] |

| Molecular Weight | 205.26 g/mol | [3] | |

| Purity (by HPLC) | 96.07% | [3] | |

| N-Nitrosopiperazine | Yield (from piperazine) | 72% | [2] |

Potential Side Reactions and Byproducts

The primary side reaction of concern during the nitrosation of 1-benzylpiperazine is the potential for di-nitrosation if piperazine is present as an impurity or if the reaction conditions are not carefully controlled. This would lead to the formation of 1,4-dinitrosopiperazine.

Furthermore, during the synthesis of the 1-benzylpiperazine precursor, a common byproduct is N,N'-dibenzylpiperazine, which results from the reaction of benzyl chloride with both nitrogen atoms of the piperazine ring.[4]

Caption: Potential side reactions in the synthesis pathway.

Conclusion

The formation of this compound is primarily achieved through the N-nitrosation of 1-benzylpiperazine. This reaction proceeds via an electrophilic attack of the nitrosonium ion on the secondary amine. Careful control of reaction conditions is necessary to minimize the formation of byproducts such as 1,4-dinitrosopiperazine. A thorough understanding of this formation mechanism is essential for professionals in drug development to control potential impurities and to utilize this chemistry for the synthesis of novel compounds. Further research to establish a detailed, optimized, and fully characterized synthesis protocol for this compound would be beneficial for the scientific community.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Benzyl-4-nitrosopiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Benzyl-4-nitrosopiperazine, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of its structural fragments and data from analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

CAS Number: 40675-45-4[1]

-

Molecular Formula: C₁₁H₁₅N₃O[1]

-

Molecular Weight: 205.26 g/mol [1]

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the benzyl group, the piperazine ring, and the N-nitroso group, supplemented with data from similar structures.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.4-4.6 | t | 2H | -N(NO)-CH₂- (axial) |

| ~3.8-4.0 | t | 2H | -N(NO)-CH₂- (equatorial) |

| ~3.60 | s | 2H | Benzyl protons (-CH₂-Ph) |

| ~2.6-2.8 | t | 4H | -N(CH₂Ph)-CH₂- |

Note: The piperazine ring protons are expected to show complex splitting patterns due to conformational isomers (cis/trans) arising from the nitroso group, similar to what is observed in N,N'-dinitrosopiperazine.[2]

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~137-138 | Quaternary aromatic carbon (C-Ar) |

| ~129-130 | Aromatic CH (ortho, para) |

| ~128-129 | Aromatic CH (meta) |

| ~127-128 | Aromatic CH |

| ~62-63 | Benzyl carbon (-CH₂-Ph) |

| ~52-54 | -N(CH₂Ph)-CH₂- |

| ~45-48 | -N(NO)-CH₂- |

Table 3: Predicted IR Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3030 | Medium | Aromatic C-H stretch |

| ~2950-2800 | Medium | Aliphatic C-H stretch |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| ~1470-1440 | Strong | N-N=O stretch (N-nitrosamine) |

| ~1350 | Medium | C-N stretch (benzylamine moiety) |

| ~1100 | Medium | C-N stretch (piperazine ring) |

| ~740, ~700 | Strong | Monosubstituted benzene C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity | Assignment |

| 205 | Moderate | [M]⁺ (Molecular ion) |

| 175 | Low | [M - NO]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion, benzyl fragment) |

| 85 | Moderate | [C₄H₉N₂]⁺ (Piperazine fragment) |

Note: The fragmentation pattern is likely to be dominated by the stable benzyl cation (tropylium ion) at m/z 91. The molecular ion peak at m/z 205 is expected.

Biological Context and Potential Signaling Pathways

While specific signaling pathways for this compound are not well-documented, compounds containing the benzylpiperazine scaffold have shown a range of biological activities. For instance, various benzylpiperazine derivatives have been investigated as σ1 receptor ligands, which are involved in modulating nociceptive signaling and may have therapeutic potential for chronic pain.[3] Other derivatives have been synthesized and evaluated for anti-Helicobacter pylori activity.[4]

Nitrosopiperazines, as a class, are of interest due to their potential formation from piperazine-based CO₂ capture systems and their classification as potential carcinogens.[5] The biological activity of nitrosamines is often linked to their metabolic activation to alkylating agents that can damage DNA.

Given the lack of a specific signaling pathway, the following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel chemical entity like this compound.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be filtered into a clean NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using the same sample. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

4.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

4.3 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). In EI mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum is a plot of relative ion abundance versus m/z. For more gentle ionization and to preserve the molecular ion, techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used, particularly with a liquid chromatography (LC-MS) setup.[6][7][8][9]

References

- 1. clearsynth.com [clearsynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sites.utexas.edu [sites.utexas.edu]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS [frontiersin.org]

Thermal and photolytic degradation pathways of nitrosopiperazines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal and photolytic degradation pathways of nitrosopiperazines, a class of compounds of significant interest due to their potential presence as impurities in pharmaceutical products. Understanding the degradation kinetics, products, and underlying mechanisms is crucial for the development of stable drug formulations and robust analytical methods. This document summarizes key quantitative data, details experimental protocols for studying degradation, and presents visual representations of the degradation pathways to facilitate a deeper understanding of the chemical transformations involved.

Introduction

Nitrosopiperazines are N-nitroso compounds derived from piperazine, a common scaffold in many active pharmaceutical ingredients (APIs). The presence of nitrosamine impurities, including nitrosopiperazines, in drug products is a significant concern for regulatory agencies and the pharmaceutical industry due to their classification as probable human carcinogens.[1][2] The formation of these impurities can occur during synthesis, formulation, or storage, and their degradation can be induced by external factors such as heat and light. A thorough understanding of the thermal and photolytic degradation pathways of nitrosopiperazines is therefore essential for risk assessment, control strategy development, and ensuring patient safety. This guide aims to provide an in-depth technical resource on the core aspects of nitrosopiperazine degradation.

Thermal Degradation of Nitrosopiperazines

The thermal stability of nitrosopiperazines is a critical factor in the context of drug manufacturing and storage, where elevated temperatures may be encountered. The degradation is influenced by several factors, including temperature, the concentration of the parent amine (piperazine), and the pH of the solution.[3]

Factors Influencing Thermal Degradation

-

Temperature: As with most chemical reactions, an increase in temperature significantly accelerates the thermal decomposition of nitrosopiperazines.[3]

-

Piperazine Concentration: The concentration of piperazine has been shown to affect the degradation rate of mononitrosopiperazine (MNPZ).[1][3]

-

CO2 Loading: In the context of amine-based carbon capture systems, CO2 loading in aqueous piperazine solutions has been identified as a factor influencing MNPZ decomposition.[1][3]

-

pH: The pH of the solution can play a role in the stability and degradation kinetics of nitrosamines.

Degradation Pathways and Products

The primary step in the thermal decomposition of nitrosopiperazines is believed to be the cleavage of the N-N and C-N bonds.[4] For instance, the thermolysis of 1,4-dinitropiperazine (DNP) has been shown to yield formaldehyde (CH2O), nitrogen dioxide (NO2), and nitric oxide (NO) as major products, with smaller amounts of carbon dioxide (CO2) and hydrogen cyanide (HCN) also being formed.[4]

The thermal degradation of mononitrosopiperazine (MNPZ) in aqueous piperazine solutions is understood to follow pseudo-first-order kinetics with respect to the MNPZ concentration.[3]

Quantitative Data

The following table summarizes the kinetic data for the thermal decomposition of mononitrosopiperazine (MNPZ) in aqueous piperazine (PZ) solutions.

| Piperazine Concentration (m) | CO2 Loading (mol CO2/equiv N) | Temperature (°C) | Pseudo-first-order Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) | Reference |

| 8 | 0.3 | 135 | 10.2 x 10⁻⁶ | 94 | [3] |

| 8 | 0.1 | 135 | 12.2 x 10⁻⁶ | 75 ± 6 | [3] |

| - | - | - | - | 116.51 | [4] |

Note: The activation energy of 116.51 kJ/mol is for the solid-state thermolysis of 1,4-dinitropiperazine (DNP).

Experimental Protocols

A general procedure for studying the thermal degradation of nitrosopiperazines in an aqueous solution involves the following steps:

-

Solution Preparation: Prepare a stock solution of the nitrosopiperazine of interest in the desired aqueous medium (e.g., buffered water or a piperazine solution with a specific CO2 loading).

-

Reaction Setup: Aliquot the stock solution into sealed reaction vessels, such as pressure-rated glass vials or stainless steel cylinders.

-

Incubation: Place the reaction vessels in a temperature-controlled environment (e.g., an oven or a constant-temperature bath) set to the desired degradation temperature.

-

Sampling: At predetermined time intervals, remove a vessel and immediately quench the reaction by rapid cooling (e.g., in an ice bath) to halt further degradation.

-

Sample Analysis: Analyze the concentration of the remaining nitrosopiperazine and any formed degradation products using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Determine the degradation kinetics by plotting the concentration of the nitrosopiperazine as a function of time. For a first-order reaction, a plot of the natural logarithm of the concentration versus time will yield a straight line, the slope of which is the negative of the rate constant (-k).

A robust and sensitive method for the quantification of nitrosopiperazines and their degradation products is crucial.

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization: Positive electrospray ionization (+ESI) is a suitable technique.[6][7]

-

Detection Mode: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantitative analysis.[5][6][7][8]

-

MRM Transitions for N-Nitrosopiperazine:

-

MS Source Temperature: Approximately 300°C.[7]

-

Collision Energy: Optimized for the specific analyte and instrument, for example, 12 V for N-nitrosopiperazine.[7]

-

Visualization of Thermal Degradation Pathway

Photolytic Degradation of Nitrosopiperazines

Nitrosopiperazines can also undergo degradation upon exposure to light, particularly in the ultraviolet (UV) region. This is a critical consideration for drug products that may be exposed to light during manufacturing, packaging, storage, or administration.

Mechanism of Photolytic Degradation

Nitrosamines, including nitrosopiperazines, exhibit a characteristic n → π* electronic transition in the UV-A region of the electromagnetic spectrum.[9] Absorption of photons in this region can lead to the homolytic cleavage of the N-N bond, initiating a cascade of degradation reactions.[10] The photodecomposition of nitrosamines can be influenced by the wavelength of the incident light, with different excitation energies potentially leading to different degradation products.[11]

Degradation Pathways and Products

The photolysis of 1-nitrosopiperazine (PZNO) has been studied, and the primary products are suggested to be 1,2,3,6-tetrahydropyrazine (PZI) and 1-nitropiperazine (PZNO2).[9] The proposed initial step involves the photolytic cleavage of the N-NO bond to form a piperazinyl radical and a nitric oxide radical. The piperazinyl radical can then react with molecular oxygen to form PZI and a hydroperoxyl radical.

Quantitative Data

Quantitative data on the photolytic degradation of nitrosopiperazines is less abundant compared to thermal degradation. The quantum yield, which is a measure of the efficiency of a photochemical process, is a key parameter. For N-nitrosodimethylamine (NDMA), a related nitrosamine, the quantum yield for photolysis at 253.7 nm has been reported to be 0.24 at pH 7.[10] While specific quantum yields for nitrosopiperazines are not widely reported, it is expected that they also undergo efficient photolysis. The photodegradation of nitrosamines generally follows pseudo-first-order kinetics.

Experimental Protocols

A typical experimental setup for studying the photolytic degradation of nitrosopiperazines involves:

-

Sample Preparation: Prepare a solution of the nitrosopiperazine in a suitable solvent (e.g., water or a buffered solution) in a quartz reaction vessel, which is transparent to UV light.

-

Irradiation: Irradiate the solution with a light source of a specific wavelength or a broad-spectrum lamp (e.g., a xenon arc lamp or a mercury vapor lamp). The light intensity should be monitored using a radiometer.

-

Sampling: At specific time intervals, withdraw aliquots from the reaction vessel.

-

Analysis: Analyze the samples for the parent nitrosopiperazine and its degradation products using an appropriate analytical technique like HPLC-MS/MS.

-

Data Analysis: Determine the photodegradation rate constant by plotting the concentration of the nitrosopiperazine against time.

For the analysis of volatile and semi-volatile degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique.

-

Gas Chromatograph (GC) Conditions:

-

Column: A capillary column with a suitable stationary phase, such as a DB-5ms, is often used.[12]

-

Injector: Split/splitless or programmed temperature vaporization (PTV) inlet.

-

Temperature Program: An optimized temperature ramp to achieve good separation of the analytes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Analyzer: A quadrupole or ion trap mass analyzer.

-

Detection Mode: Full scan for identification of unknown products or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantifying known products.

-

Visualization of Photolytic Degradation Pathway

Conclusion

The thermal and photolytic degradation of nitrosopiperazines are complex processes influenced by a variety of factors. This guide has provided a consolidated overview of the current understanding of these degradation pathways, including key kinetic data, degradation products, and experimental methodologies. The provided visualizations of the degradation pathways offer a simplified yet informative representation of the chemical transformations.

For researchers, scientists, and drug development professionals, a thorough grasp of these degradation mechanisms is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. While significant progress has been made, further research is warranted to fully elucidate the more intricate aspects of these degradation pathways, particularly for a wider range of nitrosopiperazine derivatives and under various pharmaceutically relevant conditions. The development of more comprehensive quantitative models and the identification of all major and minor degradation products will be critical for advancing the field.

References

- 1. researchgate.net [researchgate.net]

- 2. sites.utexas.edu [sites.utexas.edu]

- 3. researchgate.net [researchgate.net]

- 4. Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifam… [ouci.dntb.gov.ua]

- 6. N-Nitrosopiperazines form at high pH in post-combustion capture solutions containing piperazine: a low-energy collisional behaviour study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. gassnova.no [gassnova.no]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. summit.sfu.ca [summit.sfu.ca]

- 12. akjournals.com [akjournals.com]

Toxicological Profile of N-Nitrosopiperazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals